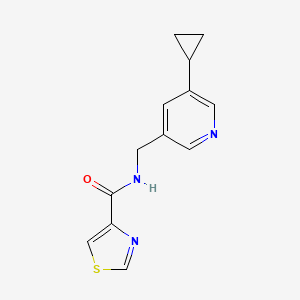

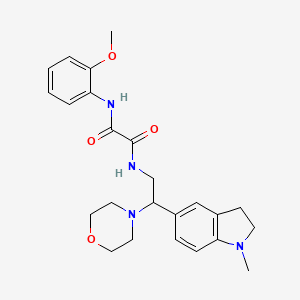

N-((5-cyclopropylpyridin-3-yl)methyl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Discovery and Antitumor Activity

N-((5-cyclopropylpyridin-3-yl)methyl)thiazole-4-carboxamide is part of a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which have been identified as potent Src/Abl kinase inhibitors. These compounds have exhibited excellent antiproliferative activity against both hematological and solid tumor cell lines. Specifically, one of these compounds demonstrated significant oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), showing complete tumor regressions and low toxicity at multiple dose levels. This indicates its potential for further characterization and application in oncology (Lombardo et al., 2004).

Modification to Reduce Metabolism by Aldehyde Oxidase (AO)

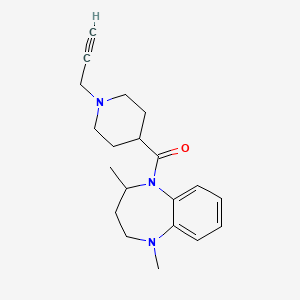

N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide (1), a full antagonist of the androgen receptor showing significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC), is related structurally to the chemical . However, this compound faced rapid metabolism by aldehyde oxidase (AO). To address this, medicinal chemistry strategies were applied to reduce AO-mediated oxidation, which might be relevant for enhancing the stability and efficacy of related compounds, including this compound (Linton et al., 2011).

Antiviral Activity

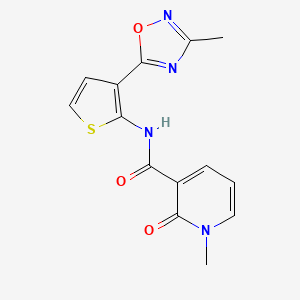

Thiazole-4-carboxamide derivatives have been investigated for their antiviral activities. For instance, 2-D-ribofuranosylthiazole-4-carboxamide and 2-beta-D-ribofuranosylthiazole-5-carboxamide, along with their structural modifications, were tested for in vitro activity against various viruses. The results showed significant antiviral activity and also indicated that these compounds are active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).

Imaging Applications in Neuroinflammation

N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been synthesized and proposed as a potential PET imaging agent for IRAK4 enzyme in neuroinflammation. This suggests potential applications of similar compounds in medical imaging and diagnosis (Wang et al., 2018).

Orientations Futures

Thiazole derivatives continue to be a topic of interest in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of novel thiazole derivatives, including “N-((5-cyclopropylpyridin-3-yl)methyl)thiazole-4-carboxamide”, and their evaluation for various biological activities.

Propriétés

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c17-13(12-7-18-8-16-12)15-5-9-3-11(6-14-4-9)10-1-2-10/h3-4,6-8,10H,1-2,5H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYOUKLPLVDOSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-13-acetyl-2-(2-hydroxy-3-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2644455.png)

![methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2644458.png)

![N-[(4-chlorophenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B2644460.png)

![4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2644466.png)

![2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride](/img/structure/B2644471.png)

![(E)-2-(2-bromophenoxy)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide](/img/structure/B2644474.png)

![N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B2644475.png)